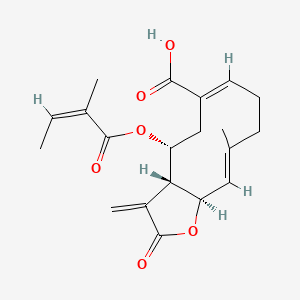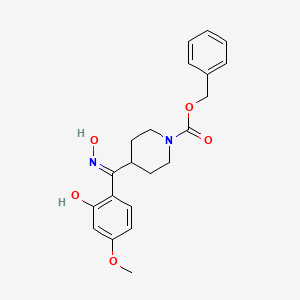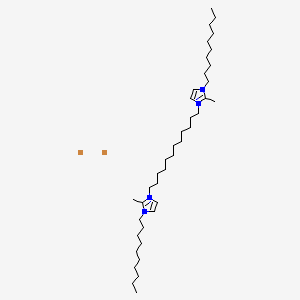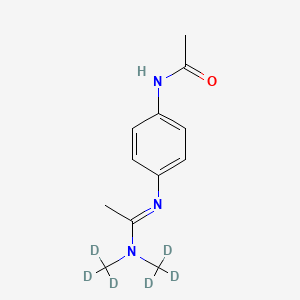
Azilsartan-d4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Azilsartan has been studied in the context of its cocrystals. Two novel cocrystals of azilsartan (AZ-BIP, AZ-BPE) were studied by solution crystallization . The structures of these two cocrystals were characterized by powder X-ray diffraction (PXRD), differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) .Molecular Structure Analysis
Azilsartan’s molecular structure has been analyzed in the context of its cocrystals . The crystal structures show different molecular configurations and assembly which are predominantly stabilized by the classical hydrogen bonds as well as C–H···N and C–H···O interactions .Chemical Reactions Analysis
A gas chromatographic method has been developed for the simultaneous determination of six organic residual solvents in azilsartan bulk drug .Physical And Chemical Properties Analysis
The chemical formula of Azilsartan-d4 is C25H18D4N4O5, with a molecular weight of 470.54 g/mol .Aplicaciones Científicas De Investigación
Treatment of Essential Hypertension
Azilsartan is primarily used for the treatment of essential hypertension . It has shown promising results in blood pressure reduction and tolerability . The mechanism of action of Azilsartan is as an Angiotensin 2 Type 1 Receptor Antagonist . The physiologic effect of Azilsartan is by means of Decreased Blood Pressure .
Pharmaceutical Formulation Analysis
Azilsartan has been the subject of numerous methods developed for quantitative estimation in bulk and pharmaceutical dosage form . These analytical methods include UV Visible Spectrophotometry, High Pressure Thin Layer Chromatography, Reversed Phase High Performance Liquid Chromatography and hyphenated techniques like Liquid chromatography- Mass Spectrometry .
Cocrystal Synthesis
Azilsartan has been used in the synthesis of two novel cocrystals (AZ-BIP, AZ-BPE; BIP = 4,4′-bipyridine, BPE = trans-1,2-bis (4-pyridyl) ethylene) by solution crystallization . These cocrystals were characterized by powder X-ray diffraction (PXRD), differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) . The equilibrium solubility study demonstrated that the AZ-BIP and AZ-BPE cocrystals both showed higher solubility than Azilsartan in water .
Parkinson’s Disease Treatment
Azilsartan has been studied for its potential application in the treatment of Parkinson’s disease . Oral administration of Azilsartan was found to rescue the apoptosis of dopaminergic neurons and relieve the characteristic parkinsonian symptoms in PD rats .
Mecanismo De Acción
Target of Action
Azilsartan, the active moiety of Azilsartan medoxomil, primarily targets the Angiotensin II Type 1 Receptor (AT1 receptor) . This receptor plays a crucial role in the Renin-Angiotensin-Aldosterone System (RAAS), which regulates blood pressure .
Mode of Action
Azilsartan functions as an Angiotensin II receptor blocker (ARB) . It lowers blood pressure by blocking the action of Angiotensin II at the AT1 receptor . Angiotensin II is a potent vasoconstrictor that binds to the AT1 receptor, stimulating the synthesis and release of aldosterone, and reducing water excretion through the kidneys . By blocking this interaction, Azilsartan helps to relax and widen blood vessels, thereby reducing blood pressure .
Biochemical Pathways
Azilsartan affects the Renin-Angiotensin-Aldosterone System (RAAS). By blocking the AT1 receptor, it inhibits the vasoconstrictive and aldosterone-secreting effects of Angiotensin II . Preclinical studies have suggested that Azilsartan may have pleiotropic effects beyond its primary antihypertensive role. These effects could involve differential gene expression, up-regulation of membrane receptors, and a favorable effect on selective intracellular biochemical and pro-atherosclerotic pathways .
Pharmacokinetics
Azilsartan has a bioavailability of about 60%, with a peak plasma concentration (Tmax) reached between 1.5 to 3 hours after administration . It has a half-life of approximately 11 hours . Azilsartan shows a higher affinity, a more potent inhibitory effect, and slower dissociation from the AT1 receptor than other ARBs .
Result of Action
The molecular and cellular effects of Azilsartan are primarily related to its blockade of the AT1 receptor. This results in vasodilation, reduced aldosterone release, and reduced sympathetic stimulus of vessels and kidneys . Additionally, Azilsartan has been found to enhance adipogenesis and exert greater effects than other ARBs on the expression of genes encoding peroxisome proliferator-activated receptor-α (PPARα), PPARδ, leptin, adipsin, and adiponectin . It also potently inhibits vascular cell proliferation .
Action Environment
Azilsartan’s action, efficacy, and stability can be influenced by environmental factors. For instance, it shows a greater extent of degradation, up to 40%, with hydrogen peroxide. It is degraded up to 38% and 31% with acidic and neutral pH respectively, while it shows greater photostability and dry heat
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-ethoxy-3-[[2,3,5,6-tetradeuterio-4-[2-(5-oxo-4H-1,2,4-oxadiazol-3-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N4O5/c1-2-33-24-26-20-9-5-8-19(23(30)31)21(20)29(24)14-15-10-12-16(13-11-15)17-6-3-4-7-18(17)22-27-25(32)34-28-22/h3-13H,2,14H2,1H3,(H,30,31)(H,27,28,32)/i10D,11D,12D,13D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGSXMPPBFPAXLY-ZGAVCIBUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NOC(=O)N5)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1CN2C3=C(C=CC=C3N=C2OCC)C(=O)O)[2H])[2H])C4=CC=CC=C4C5=NOC(=O)N5)[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N4O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Azilsartan-d4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl-N-boc-4[(diethoxy-phosphoryl)-difluoro]methyl phenylalanine](/img/structure/B587285.png)
![(1S)-N-tert-Butyloxycarbonyl-1-(4-benzyloxyphenyl)-3-[(3-exo)-3-[3-methyl-5-(1-methylethyl)-4H-1,2,4-triazol-4-yl]-8-azabicyclo[3.2.1]oct-8-yl]propylamine](/img/structure/B587286.png)

![Methyl (3S)-3-[(tert-butoxycarbonyl)amino]-3-(4-hydroxyphenyl)propanoate](/img/structure/B587289.png)
![Methyl (3S)-3-[4-(benzyloxy)phenyl]-3-{benzyl[(1R)-1-phenylethyl]amino}propanoate](/img/structure/B587290.png)
![1-[(2R)-N'-Boc-2-amino-2-cyclohexylacetyl]-N-(4'-cyanobenzyl)-2-L-azetidinecarboxamide](/img/structure/B587292.png)

![2H-[1,3]Dioxolo[4,5-e][1,2]benzoxazole](/img/structure/B587297.png)



